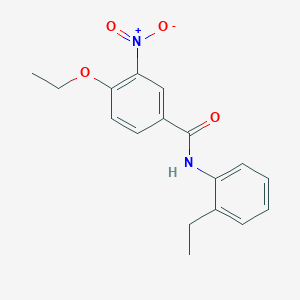

![molecular formula C20H13NO2 B5211524 6-phenyl-5H-dibenzo[c,e]azepine-5,7(6H)-dione CAS No. 27022-16-8](/img/structure/B5211524.png)

6-phenyl-5H-dibenzo[c,e]azepine-5,7(6H)-dione

Descripción general

Descripción

6-phenyl-5H-dibenzo[c,e]azepine-5,7(6H)-dione is a heterocyclic compound that belongs to the family of dibenzoazepines. It is also known as carbamazepine, which is a widely used anticonvulsant drug. The compound has been extensively studied for its potential therapeutic applications in the treatment of various neurological disorders, including epilepsy, bipolar disorder, and neuropathic pain.

Aplicaciones Científicas De Investigación

Synthesis Methods

- Kondapalli et al. (2017) describe an efficient method for synthesizing 5H-dibenzo[c,e]azepine-5,7(6H)-diones, including 6-phenyl-5H-dibenzo[c,e]azepine-5,7(6H)-dione, using a palladium-catalyzed double C-H bond activation. This process enables the production of these compounds in satisfactory to excellent yields in one pot (Kondapalli, Yu, Yamamoto, & Bao, 2017).

Anti-Inflammatory and Analgesic Activities

- A study by Hall et al. (1990) found that certain derivatives of 5H-dibenz[c,e]azepine demonstrate significant anti-inflammatory and analgesic activities in rodent models. These compounds, including 6-phenyl-5H-dibenzo[c,e]azepine-5,7(6H)-dione derivatives, showed potent action comparable to standard anti-inflammatory drugs in the tests conducted (Hall, Simlot, Oswald, Murthy, ElSourady, & Chapman, 1990).

Potential in Drug Synthesis

- Research by Acosta Quintero et al. (2016) on the synthesis of diastereoisomeric forms of dibenzo[b,e]azepine derivatives suggests potential applications in developing analogues of anti-allergenic, antidepressant, and antihistaminic drugs. Their study focused on the molecular and supramolecular structures of these compounds, indicating their relevance in medicinal chemistry (Acosta Quintero, Palma, Cobo, & Glidewell, 2016).

Enantioselective Synthesis

- Vyas and Bhanage (2016) conducted a study on the enantioselective transfer hydrogenation of dibenzo-fused-azepine-diones, which includes 6-phenyl-5H-dibenzo[c,e]azepine-5,7(6H)-dione. Their research is significant for producing chiral skeletons of pharmaceutical importance, demonstrating the compound's role in advanced organic synthesis (Vyas & Bhanage, 2016).

Anticancer Activities

- A study by He et al. (2018) on the synthesis of 5H-dibenzo[b,e]azepine-6,11-dione derivatives containing 1,3,4-oxadiazole units revealed their potential in anticancer applications. The synthesized compounds showed significant anti-proliferative effects against certain cancer cell lines, highlighting the therapeutic potential of 6-phenyl-5H-dibenzo[c,e]azepine-5,7(6H)-dione derivatives (He, Li, Liang, Cao, Li, Zhang, & Meng, 2018).

Antihyperlipidemic Activity

- Barakat et al. (2007) investigated the antihyperlipidemic activity of N-substituted dibenz(c,e)azepines-5,7-diones, which include 6-phenyl-5H-dibenzo[c,e]azepine-5,7(6H)-dione derivatives. These compounds showed significant effects in lowering serum cholesterol and triglyceride levels in animal models, suggesting their potential use in treating hyperlipidemia (Barakat, El-Zahabi, Abdelrahman, Bayomi, Ali, & Amin, 2007).

Propiedades

IUPAC Name |

6-phenylbenzo[d][2]benzazepine-5,7-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H13NO2/c22-19-17-12-6-4-10-15(17)16-11-5-7-13-18(16)20(23)21(19)14-8-2-1-3-9-14/h1-13H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLDJHSKMBZMZBZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3C4=CC=CC=C4C2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50299700 | |

| Record name | 6-phenyl-5H-dibenzo[c,e]azepine-5,7(6H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50299700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

27022-16-8 | |

| Record name | NSC132235 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=132235 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-phenyl-5H-dibenzo[c,e]azepine-5,7(6H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50299700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3'-(3-bromophenyl)-4'H-spiro[indole-3,2'-[1,3]thiazolidine]-2,4'(1H)-dione](/img/structure/B5211442.png)

![7-[(2-methyl-2-propen-1-yl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5211474.png)

![2-[4-(cyclohexylcarbonyl)-1-piperazinyl]-4-methyl-6-(1-piperidinyl)pyrimidine](/img/structure/B5211482.png)

![2-methoxy-5-{[(2-phenylethyl)amino]sulfonyl}benzoic acid](/img/structure/B5211484.png)

![N-({[2-chloro-4-(trifluoromethyl)phenyl]amino}carbonothioyl)-3,4,5-trimethoxybenzamide](/img/structure/B5211492.png)

amine hydrochloride](/img/structure/B5211509.png)

![N-(2,3-dichlorophenyl)-4-methyl-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B5211513.png)

![1-{[2-(1-piperidinyl)-2,3-dihydro-1H-inden-2-yl]carbonyl}-L-prolinamide](/img/structure/B5211517.png)

![5-[4-(2-chlorophenyl)-1-piperazinyl]-N-(4-methylphenyl)-2,4-dinitroaniline](/img/structure/B5211534.png)

![5-{2-[2-(3,5-dimethylphenoxy)ethoxy]benzylidene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B5211539.png)

![1-(1-methyl-1H-imidazol-2-yl)-N-({2-[4-(2-methylphenyl)-1-piperazinyl]-3-pyridinyl}methyl)methanamine](/img/structure/B5211541.png)

![1-(4-ethylphenyl)-N-[2-(4-methoxyphenyl)ethyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5211552.png)